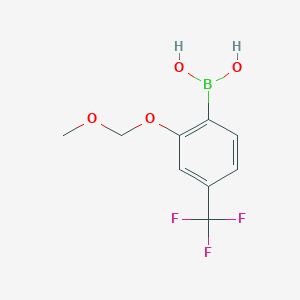

2-Methoxymethoxy-4-(trifluoromethyl)phenylboronic acid

CAS No.: 659731-33-6

Cat. No.: VC11697983

Molecular Formula: C9H10BF3O4

Molecular Weight: 249.98 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 659731-33-6 |

|---|---|

| Molecular Formula | C9H10BF3O4 |

| Molecular Weight | 249.98 g/mol |

| IUPAC Name | [2-(methoxymethoxy)-4-(trifluoromethyl)phenyl]boronic acid |

| Standard InChI | InChI=1S/C9H10BF3O4/c1-16-5-17-8-4-6(9(11,12)13)2-3-7(8)10(14)15/h2-4,14-15H,5H2,1H3 |

| Standard InChI Key | CRXASTBBIGEKRP-UHFFFAOYSA-N |

| SMILES | B(C1=C(C=C(C=C1)C(F)(F)F)OCOC)(O)O |

| Canonical SMILES | B(C1=C(C=C(C=C1)C(F)(F)F)OCOC)(O)O |

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure integrates three critical functional groups:

-

Methoxymethoxy group (-OCH₂OCH₃): Positioned at C2, this ether-based substituent enhances solubility in polar aprotic solvents and may act as a protecting group during multi-step syntheses .

-

Trifluoromethyl group (-CF₃): Located at C4, this electron-withdrawing group significantly influences the electronic properties of the aromatic ring, modulating reactivity in electrophilic substitution and cross-coupling reactions .

-

Boronic acid (-B(OH)₂): Positioned at C1, this group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides or triflates.

Molecular Formula: C₁₀H₁₁BF₃O₄

Molecular Weight: 285.00 g/mol (calculated).

Exact Mass: 285.064 Da (theoretical).

Physicochemical Characteristics

While experimental data for this specific compound are sparse, analogous boronic acids provide baseline insights:

| Property | Value (Analogous Compounds) | Source |

|---|---|---|

| Boiling Point | Not reported | |

| Melting Point | Not reported | |

| Solubility | Soluble in THF, DMSO, DMF | |

| PSA (Polar Surface Area) | 68.15 Ų |

The trifluoromethyl group likely reduces solubility in aqueous media compared to non-fluorinated analogs, while the methoxymethoxy group improves solubility in organic solvents .

Synthetic Methodologies

Key Synthetic Routes

The synthesis of 2-methoxymethoxy-4-(trifluoromethyl)phenylboronic acid can be inferred from protocols used for related compounds:

Halogenation and Methoxymethylation

-

Halogenation: Starting with 4-(trifluoromethyl)phenol, bromination or iodination at the C2 position introduces a halogen atom, facilitating subsequent functionalization .

-

Methoxymethyl Protection: Reaction with chloromethyl methyl ether (MOM-Cl) in the presence of a base (e.g., NaH) installs the methoxymethoxy group at C2 .

-

Boronation: A Miyaura borylation reaction employs bis(pinacolato)diboron (B₂pin₂) with a palladium catalyst (e.g., Pd(dppf)Cl₂) to introduce the boronic acid group at C1 .

Example Reaction Scheme:

Direct Boronic Acid Installation

Alternative approaches involve directed ortho-metalation:

-

A trifluoromethyl-substituted benzene derivative undergoes lithiation at C2 using LDA (lithium diisopropylamide), followed by quenching with trimethyl borate to yield the boronic acid .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

This compound serves as a pivotal partner in Suzuki reactions, enabling the synthesis of biaryl structures prevalent in pharmaceuticals and agrochemicals. For example:

-

Coupling with 4-bromoaniline derivatives yields trifluoromethyl-containing biphenyl amines, intermediates in kinase inhibitor development .

-

Reaction with heteroaryl halides (e.g., pyridyl bromides) produces fluorinated heterobiaryls with enhanced metabolic stability.

Medicinal Chemistry

The trifluoromethyl group imparts:

-

Enhanced Lipophilicity: Improving blood-brain barrier penetration for central nervous system (CNS) targets.

-

Electron-Withdrawing Effects: Stabilizing adjacent functional groups against oxidative degradation .

Case Study: Analogous boronic acids have been used in the synthesis of BET bromodomain inhibitors, where the trifluoromethyl group augments binding affinity to acetylated lysine residues .

Future Research Directions

Expanding Synthetic Utility

-

Photoredox Catalysis: Leveraging the trifluoromethyl group’s redox activity for light-mediated C–H functionalization.

-

Bioconjugation: Exploiting boronic acid-diol interactions for targeted drug delivery systems.

Computational Modeling

DFT (Density Functional Theory) studies could optimize reaction conditions by predicting transition states in Suzuki couplings involving sterically hindered substrates.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume